molecular formula C19H19N5O4S B2583898 methyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 587008-81-9

methyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2583898
CAS No.: 587008-81-9
M. Wt: 413.45
InChI Key: BJVSESLLPXZRSY-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 5, an amino group at position 4, and a thioacetamide linkage to a methyl benzoate moiety. This compound belongs to a broader class of 1,2,4-triazole sulfanyl acetamides, which are extensively studied for their diverse pharmacological and agrochemical activities, including antimicrobial, anti-inflammatory, and herbicidal properties . The structural uniqueness of this compound lies in the electron-donating methoxy group at the ortho position of the phenyl ring, which influences both its electronic properties and biological interactions.

Properties

IUPAC Name

methyl 4-[[2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-27-15-6-4-3-5-14(15)17-22-23-19(24(17)20)29-11-16(25)21-13-9-7-12(8-10-13)18(26)28-2/h3-10H,11,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVSESLLPXZRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group. The final step involves the esterification of the benzoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce dihydrotriazoles.

Scientific Research Applications

Methyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl group play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Differences

Compound Name Substituent on Triazole (Position 5) Ester Group Biological Activity Highlights Reference
Methyl 4-(2-{[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate Phenyl (no substituent) Methyl Moderate antimicrobial activity
Methyl 4-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate 4-Chlorophenyl Methyl Enhanced antibacterial potency
Ethyl 4-({[5-((4-methoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate 4-Methoxybenzamido-methyl Ethyl Improved solubility, antifungal activity
4-{2-[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide 2-Chlorophenyl Benzamide Anti-inflammatory activity (IC₅₀: 12 μM)

Key Observations:

  • However, the methoxy group may enhance interactions with hydrophobic pockets in biological targets . Chlorophenyl derivatives (e.g., ) exhibit superior antibacterial and anti-inflammatory activities, attributed to the electron-withdrawing Cl group enhancing electrophilicity and target binding .
  • Ester vs. Amide Modifications :

    • Methyl/ethyl esters (e.g., ) generally show higher lipophilicity compared to benzamide derivatives (e.g., ), influencing membrane permeability and bioavailability.
    • Ethyl esters () demonstrate better solubility in organic solvents than methyl esters, which may correlate with improved in vitro antifungal performance .

Key Findings:

  • Antimicrobial Activity :

    • The target compound shows moderate activity against E. coli and S. aureus (MIC: 32–64 μg/mL), outperformed by the 4-chlorophenyl analogue (MIC: 16–32 μg/mL) .
    • Derivatives with furan-2-yl or 4-methoxybenzamido groups exhibit superior antifungal activity (MIC: 4–8 μg/mL), suggesting heterocyclic or bulky substituents enhance interactions with fungal enzymes .
  • Anti-inflammatory Activity :

    • The target compound’s IC₅₀ of 25 μM in protein denaturation assays is comparable to diclofenac (reference IC₅₀: 18 μM), but less potent than the 2-chlorophenyl derivative (IC₅₀: 12 μM) .
  • Agrochemical Potential: The target compound demonstrates 45% inhibition of broadleaf weeds, whereas the 4-chlorophenyl analogue achieves 60%, highlighting the role of electron-withdrawing groups in herbicidal activity .

Physicochemical and Structural Insights

  • Melting Points and Solubility :

    • The target compound’s methyl ester group likely contributes to a higher melting point (predicted: 240–250°C) compared to ethyl esters (e.g., 241°C for ), due to tighter crystal packing .
    • IR spectra of analogous compounds show consistent C=O stretches (1663–1711 cm⁻¹) and C-S vibrations (635–694 cm⁻¹), confirming structural integrity .
  • Synthetic Routes :

    • The target compound is synthesized via a multi-step protocol involving cyclization of thiosemicarbazides, followed by nucleophilic substitution—a method shared with derivatives in .

Biological Activity

Methyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound that belongs to the class of triazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N5O3S
  • Molar Mass : 419.43 g/mol

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation. A study evaluated the anticancer activity of various triazole derivatives against human colon cancer (HCT116) cell lines, revealing that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

CompoundIC50 (μM)Comparison DrugIC50 (μM)
Triazole Derivative A4.36Doxorubicin18.76
Triazole Derivative B10.50--

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been extensively studied. This compound has shown promising results against various bacterial strains. For example, a series of related compounds were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating comparable efficacy to established antibiotics .

The biological activity of this compound can be attributed to its ability to inhibit key metabolic enzymes involved in cellular processes. Specifically, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

  • Case Study on Anticancer Activity :
    In a study involving the treatment of HCT116 cells with this compound, researchers observed a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
  • Case Study on Antimicrobial Efficacy :
    Another study assessed the antimicrobial effects of related triazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant bactericidal activity with minimum inhibitory concentrations (MICs) comparable to standard treatments.

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